molecular formula C20H17F3N4O B15117488 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B15117488
M. Wt: 386.4 g/mol
InChI Key: RDSIPMMIQXCGKQ-UHFFFAOYSA-N
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Description

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a naphthyridine moiety

Properties

Molecular Formula

C20H17F3N4O

Molecular Weight

386.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-4-yl]methanone

InChI

InChI=1S/C20H17F3N4O/c21-20(22,23)17-12-15(5-9-24-17)19(28)27-10-6-13(7-11-27)16-4-3-14-2-1-8-25-18(14)26-16/h1-5,8-9,12-13H,6-7,10-11H2

InChI Key

RDSIPMMIQXCGKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC(=NC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a naphthyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

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